Interleukin-2 is classified as a type I cytokine, belonging to a family that includes other interleukins such as interleukin-15. It is primarily synthesized in activated CD4+ T cells but can also be produced by CD8+ T cells and natural killer cells. The secretion of interleukin-2 is regulated at multiple levels, including transcriptional control and mRNA stabilization .
The synthesis of interleukin-2 can be achieved through various methods, including recombinant DNA technology and traditional peptide synthesis. A notable approach involves using the Promega PinPoint vector system to create genetically engineered forms of interleukin-2, such as biotinylated variants for enhanced detection in immunoassays .
Recent advancements have introduced strategies like tunable backbone modification, which allows for more efficient synthesis of interleukin-2 by modifying its peptide backbone to enhance solubility and biological activity . This method facilitates the generation of interleukin-2 with improved pharmacokinetic properties.
Interleukin-2 is characterized by its three-dimensional structure, which consists of an α-helical bundle stabilized by disulfide bonds. The receptor for interleukin-2 is a heterotrimer composed of three chains: CD25 (α chain), CD122 (β chain), and CD132 (γ chain). The high-affinity binding occurs when interleukin-2 interacts with the trimeric receptor complex, allowing for effective signaling within T cells .
The dissociation constants for the receptor interactions vary; the high-affinity receptor has a dissociation constant around 10 picomolar, while the intermediate-affinity receptor has a dissociation constant closer to 1 nanomolar .
Interleukin-2 undergoes several key reactions upon binding to its receptor. The binding initiates a cascade of intracellular signaling pathways, primarily through the activation of Janus kinases (JAK1 and JAK3). These kinases phosphorylate specific tyrosine residues on the receptor chains, leading to the recruitment and activation of signal transducer and activator of transcription proteins (STATs), particularly STAT5 .
This signaling cascade results in increased transcription of genes responsible for T cell proliferation and survival. Additionally, interleukin-2 can form immune complexes with monoclonal antibodies to enhance its biological activity .
The mechanism of action for interleukin-2 involves its interaction with specific receptors on T cells, resulting in several downstream effects:
Interleukin-2 is a soluble protein that exhibits several physical properties:
Chemically, it is classified as a glycoprotein due to post-translational modifications such as glycosylation, which can affect its stability and activity in biological systems .
Interleukin-2 has significant applications in both research and clinical settings:
IL-2-IN-1 functions by sterically disrupting the precise molecular interface required for interleukin-2 (IL-2) engagement with its heterotrimeric receptor complex (IL-2Rα/β/γc). The high-affinity IL-2 receptor (Kd ≈ 10 pM) requires cooperative binding between all three subunits, with IL-2Rα (CD25) serving as the initial docking site that increases binding affinity 100-fold compared to the intermediate-affinity dimeric receptor (IL-2Rβ/γc; Kd ≈ 1 nM) [1] [6]. Crystallographic analyses reveal that IL-2-IN-1 occupies a critical region overlapping with the IL-2Rα binding epitope on IL-2, particularly targeting residues R38, F42, and L72 located within 10 Å of histidine 120 (H120) on IL-2Rα [8]. This binding sterically occludes the IL-2:IL-2Rα interaction, preventing the conformational changes necessary for subsequent recruitment of IL-2Rβ and γc subunits. The compound's rigid polycyclic structure mimics key hydrogen bonding and hydrophobic interactions normally formed between IL-2 and the D1 domain of IL-2Rα, achieving nanomolar inhibitory potency (IC50 = 28 nM) [8].
Table 1: Structural Binding Parameters of IL-2-IN-1 vs. Natural IL-2/Receptor Interactions
Interaction Target | IL-2 Binding Affinity (Kd) | IL-2-IN-1 Binding Affinity (Kd) | Critical Contact Residues |
---|---|---|---|
IL-2Rα (CD25) | 10⁻⁸ M | 10⁻⁹ M | R38, F42, L72 (IL-2); H120 (CD25) |
IL-2Rβ (CD122) | 10⁻⁹ M | No direct binding | N/A |
γc (CD132) | 10⁻⁹ M | No direct binding | N/A |
Trimeric IL-2R | 10⁻¹¹ M | Prevents complex formation | Conformational disruption |
The inhibitor exhibits preferential competitive binding against IL-2Rα-expressing cell populations due to differential receptor expression kinetics. T regulatory cells (Tregs) express 5-10 times higher surface density of IL-2Rα compared to effector T cells, making them particularly susceptible to IL-2-IN-1-mediated inhibition [6] [9]. Binding kinetics analyses reveal that IL-2-IN-1 dissociates from IL-2Rα with a half-life of 120 minutes, significantly longer than IL-2's dissociation half-life of 15-30 minutes [3] [8]. This prolonged occupancy effectively sequesters IL-2Rα subunits, preventing their participation in high-affinity trimeric complex formation. Furthermore, IL-2-IN-1 alters receptor trafficking: While IL-2-bound receptors undergo rapid internalization (t½ ~15 min) with subsequent lysosomal degradation of IL-2Rβ/γc and CD25 recycling [3] [8], IL-2-IN-1 binding induces prolonged surface retention of IL-2Rα, further reducing available receptor pools for IL-2 signaling. Mathematical modeling of receptor occupancy dynamics demonstrates that at 50 nM concentration, IL-2-IN-1 achieves >90% blockade of functional trimeric receptor assembly in Tregs versus 65% in activated CD8+ T cells, reflecting differential basal IL-2Rα expression [3] [6].
By preventing trimeric receptor assembly, IL-2-IN-1 induces allosteric inhibition of JAK-STAT5 signaling cascades. The intact IL-2R complex enables transphosphorylation of JAK1 (bound to IL-2Rβ) and JAK3 (bound to γc), which subsequently phosphorylate STAT5 [1] [4]. IL-2-IN-1-treated T cells show a 90% reduction in STAT5 phosphorylation (pSTAT5) within 15 minutes of IL-2 stimulation, with near-complete ablation of the second wave of pSTAT5 (2-12 hours post-stimulation) that is essential for cell cycle entry [3] [7]. Phosphoproteomic analysis reveals that IL-2-IN-1 not only diminishes STAT5 activation but also prevents JAK1-mediated phosphorylation of the IL-2Rβ chain at tyrosine residues Y338 (Shc recruitment site) and Y392/Y510 (STAT5 docking sites) [4]. This allosteric disruption extends to downstream signaling hubs, as evidenced by 75% reduction in PI3K-AKT-mTOR pathway activation and 80% decrease in MAPK pathway signaling within 60 minutes of IL-2 exposure [4] [7]. The compound’s efficacy is magnified in CD4+ T cells, which naturally exhibit lower IL-2Rβ expression (approximately half that of CD8+ T cells) and rely more heavily on sustained STAT5 signaling for proliferation [3].
Table 2: IL-2-IN-1 Effects on JAK-STAT5 Signaling Kinetics
Signaling Parameter | IL-2 Alone | IL-2 + IL-2-IN-1 | Inhibition (%) |
---|---|---|---|
pSTAT5 (15 min peak) | 25-fold increase | 2.5-fold increase | 90% |
pSTAT5 (4 hr sustained) | 18-fold increase | 1.8-fold increase | 90% |
JAK1/JAK3 activation | 100% | 12% | 88% |
STAT5 nuclear translocation | 95% of cells | 8% of cells | 92% |
SOCS1 feedback induction | 10-fold | 1.5-fold | 85% |
IL-2-IN-1 fundamentally alters the clonal expansion thresholds by disrupting IL-2's quantitative signaling requirements. T cell proliferation requires sustained (>8 hours) STAT5 signaling to initiate S-phase entry, with CD8+ T cells exhibiting greater proliferative responses due to higher basal IL-2Rβ expression (2-fold greater than CD4+ T cells) [3] [10]. IL-2-IN-1 treatment elevates the IL-2 concentration threshold for proliferation from 50 IU/mL to >500 IU/mL in Tregs and from 10 IU/mL to 200 IU/mL in CD8+ effectors [3] [6]. This differential sensitivity arises because Tregs absolutely require high-affinity trimeric receptor signaling, while effector cells can utilize intermediate-affinity dimeric receptors. In competitive co-cultures, IL-2-IN-1 (100 nM) reduces Treg expansion by 85% versus 45% for CD8+ T cell blasts [6]. Furthermore, the inhibitor profoundly impacts T cell differentiation: By blocking IL-2-mediated STAT5 signaling, it indirectly promotes Th17 and T follicular helper (Tfh) cell differentiation (normally suppressed by IL-2) while inhibiting Th1/Th2 polarization [7] [10]. Memory T cell formation is enhanced at low IL-2 concentrations (≤10 IU/mL) in the presence of IL-2-IN-1, as evidenced by increased CD62L+CD45RO+ central memory populations (from 15% to 42%) and CD95+CD45RO-CD45RA+CD27+ T memory stem cells (from 3% to 11%) after 14-day cultures [10]. This shift occurs because IL-2-IN-1 mimics physiologically low IL-2 conditions that favor memory over effector differentiation.
Table 3: Effects of IL-2-IN-1 on T Cell Subset Expansion and Differentiation
T Cell Subset | Expansion (Fold Change) vs. IL-2 Control | Phenotypic Shift | Key Molecular Changes |
---|---|---|---|
CD4+ Tregs | 0.15 ± 0.03* | Loss of FoxP3hi stability | ↓ pSTAT5 (95%), ↓ CD25 expression |
CD8+ Effectors | 0.55 ± 0.12* | Increased terminal differentiation | ↓ Bcl-2 (60%), ↑ T-bet |
CD4+ Th17 | 2.8 ± 0.4* | ↑ RORγt, ↑ IL-17A production | ↓ STAT5-mediated SOCS3 induction |
T Memory Stem Cells | 3.7 ± 0.6* | ↑ CD62L, ↑ BCL-6 expression | Attenuated mTOR activation |
*Values represent mean ± SEM relative to IL-2-treated controls without inhibitor
The compound's ability to modulate clonal expansion thresholds demonstrates its utility as a research tool for dissecting IL-2-dependent immune responses. By precisely controlling the availability of functional IL-2 signaling complexes, IL-2-IN-1 enables researchers to mimic pathological states of IL-2 insufficiency (e.g., autoimmune settings) or to selectively suppress Treg activation in investigative oncology models [6] [9]. Its differential impact on T cell subsets underscores the critical relationship between receptor expression stoichiometry and functional outcomes in cytokine signaling networks.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: